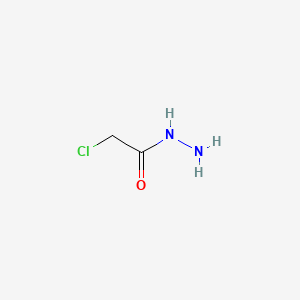
1,5-Difluoronaphthalene
Descripción general
Descripción
1,5-Difluoronaphthalene is a chemical compound with the molecular formula C10H6F2 . It has an average mass of 164.151 Da and a monoisotopic mass of 164.043762 Da . It is also known by other names such as 1,5-Difluornaphthalin in German, 1,5-Difluoronaphtalène in French, and Naphthalene, 1,5-difluoro- .
Synthesis Analysis
The synthesis of 1,5-Difluoronaphthalene and similar compounds has been a subject of research. For instance, a reversed-phase high-performance liquid chromatography method was developed for the determination of 1-fluoronaphthalene and its process-related impurities . Another study reported the synthesis and crystal structures of 1,2,4,5,6,8-hexafluoronaphthalene and 1,2,4,6,8-pentafluoronaphthalene .Molecular Structure Analysis
The molecular structure of 1,5-Difluoronaphthalene has been analyzed in several studies. For example, one study reported that the molecules of 1,5-difluoronaphthalene form tapes linked via the R 2 2 (8) double C–H⋯F synthon . Another study found that in the crystal structures of mono- and difluorinated naphthalenes, the molecular planes are not parallel, but assume a V-shaped arrangement .Physical And Chemical Properties Analysis
1,5-Difluoronaphthalene has a predicted boiling point of 230.2±13.0 °C and a predicted density of 1.243±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Synthesis and Reactivity
1,5-Difluoronaphthalene and related compounds have been studied extensively for their use in chemical synthesis and reactivity. Key findings include:
- 1,1-Difluoronaphthalen-2(1H)-ones, structurally related to 1,5-Difluoronaphthalene, are used as building blocks in the synthesis of fluorinated tetraphenes via Diels-Alder reactions, producing stable fluorinated tetraphene derivatives with high solubility and significant HOMO-LUMO gaps (Dyan et al., 2018).
- 1,2-Difluoronaphthalene derivatives, similar to 1,5-Difluoronaphthalene, have been synthesized and are significant in creating high-performing liquid crystal materials for active matrix LCDs (Negishi et al., 2001).
- The study of through-space Fluorine-Fluorine coupling in compounds structurally related to 1,8-difluoronaphthalene provides insights into nonbonded interactions, relevant to understanding the behavior of 1,5-Difluoronaphthalene in various chemical environments (Mallory et al., 2000).
Electronic and Physical Properties
1,5-Difluoronaphthalene-related compounds have also been explored for their unique electronic and physical properties:
- The application of 1,5-dihydroxynaphthalene in dye-sensitized photooxygenations using sunlight demonstrates its potential in green photochemistry, producing significant yields of Juglone (Oelgemöller et al., 2006).
- Fluorine-containing naphthalenes, including derivatives of 1,5-Difluoronaphthalene, exhibit unique molecular structures and optoelectronic properties, making them valuable for material science applications (Loader et al., 2014).
Polymerization and Material Synthesis
The polymerization of 1,5-Difluoronaphthalene and its derivatives has been investigated for various applications:
- The electrooxidation of 1,5-diaminonaphthalene (structurally related to 1,5-Difluoronaphthalene) leads to the formation of conductive polymer films, which have potential applications in electronic devices (Jackowska et al., 1995; 1996).
- Poly(1,5-diaminonaphthalene) synthesized through electropolymerization exhibits electroactivity and interesting electrochromic properties, relevant for advanced material science applications (Jackowska et al., 1995).
Safety and Hazards
Propiedades
IUPAC Name |
1,5-difluoronaphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2/c11-9-5-1-3-7-8(9)4-2-6-10(7)12/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXPZIRHSTXGTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2F)C(=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80348770 | |
| Record name | 1,5-difluoronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80348770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Difluoronaphthalene | |
CAS RN |
315-58-2 | |
| Record name | 1,5-difluoronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80348770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




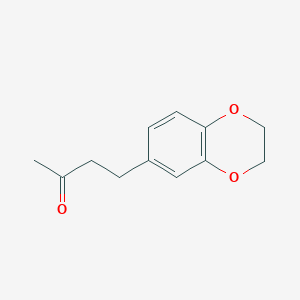
![1-{4-[(2-Hydroxyethyl)amino]phenyl}ethanone](/img/structure/B3051078.png)

![4-[(2-Chloro-4-nitrophenoxy)methyl]benzoic acid](/img/structure/B3051081.png)
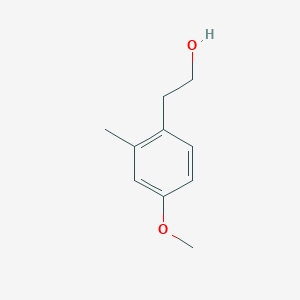

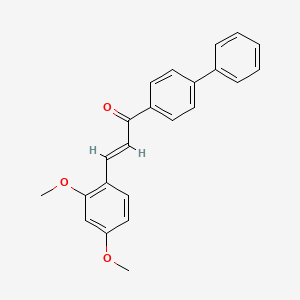


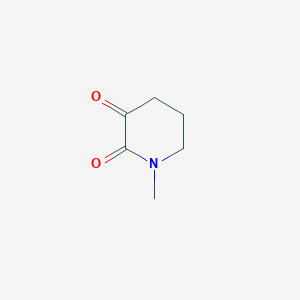
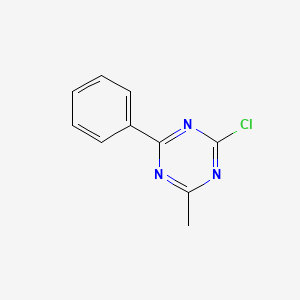
![Methyl 4-[(2-chloro-4-nitrophenoxy)methyl]benzoate](/img/structure/B3051094.png)
